molecular formula C14H19NO4 B2926214 (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 1138323-75-7

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B2926214
CAS No.: 1138323-75-7
M. Wt: 265.309
InChI Key: RYEFCGYTOBTQNU-LBPRGKRZSA-N
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Description

(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a branched 3-methylbutanoic acid backbone. This compound is widely used as an intermediate in peptide synthesis and medicinal chemistry due to its stereochemical control and stability under basic conditions . Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol . The Cbz group is typically removed via hydrogenolysis, making it suitable for orthogonal protection strategies in multi-step syntheses.

Properties

IUPAC Name

(2R)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFCGYTOBTQNU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of (R)-2-methylbutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions need to be carefully controlled to ensure the correct stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can lead to the formation of different derivatives depending on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to understand enzyme mechanisms.

  • Medicine: Potential use in drug development, possibly as a precursor for pharmaceuticals.

  • Industry: Applications in material science, such as in the creation of polymers or other advanced materials.

Mechanism of Action

The mechanism by which (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The target compound is compared to analogs with modifications in protecting groups, substituents, and backbone structure. Key differences include:

  • Protecting groups : Cbz vs. tert-butoxycarbonyl (Boc).
  • Substituents : Methyl vs. dimethyl branches, N-methylation, and cyclic amine incorporation.
  • Stereochemistry : R vs. S configurations at critical positions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Protecting Group Key Differences
(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid (Target) C₁₄H₁₉NO₄ 265.31 Cbz-protected amino, 3-methyl branch Cbz Reference compound
(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid C₁₄H₁₉NO₄ 265.31 3,3-dimethyl substitution Cbz Increased steric hindrance at C3
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid C₁₁H₂₁NO₄ 231.29 Boc-protected amino Boc Acid-labile protection
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid C₁₄H₁₉NO₄ 265.31 N-methylation on amino group Cbz Reduced hydrogen bonding capacity
(R)-2-((((S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)oxy)methyl)-3-methylbutanoic acid C₁₈H₂₆NO₅ 336.20 Pyrrolidinyloxy group Cbz Enhanced rigidity and receptor interaction potential

Biological Activity

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid, also known as Cbz-(R)-2-(aminomethyl)-3-methylbutanoic acid, is an amino acid derivative with significant implications in organic chemistry and biological research. Its unique structure incorporates a benzyloxycarbonyl (Cbz) protective group, which enhances its stability and reactivity in various biochemical contexts. This article explores the compound's biological activity, mechanisms of action, and potential applications.

  • Chemical Formula : C14_{14}H19_{19}NO4_4
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1014644-95-1
  • Appearance : White powder
  • Melting Point : 66 - 67 °C

The biological activity of this compound is primarily attributed to its interaction with various enzymes and pathways:

  • Enzyme Targeting : Similar compounds have been shown to inhibit enzymes such as cathepsin K, which plays a role in protein degradation and has implications in cancer progression.
  • Biochemical Pathways : The compound may participate in critical biochemical pathways, including those involved in neuroprotection and cellular signaling. Its structure suggests potential involvement in reactions like the Suzuki–Miyaura cross-coupling .

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Antitumor Activity

Studies on related compounds suggest that they may enhance ceramide levels, promoting apoptosis in cancer cells. This mechanism has been observed in melanoma cells treated with dacarbazine, where increased ceramide levels correlate with reduced cell viability .

Applications in Scientific Research

  • Organic Synthesis : The compound serves as a building block for peptide synthesis and other organic reactions due to its protected amino group.
  • Biological Studies : Investigated for its role in enzyme inhibition and protein modification, providing insights into cellular processes.
  • Pharmaceutical Development : Potential applications in drug delivery systems are being explored, particularly for targeting specific cellular pathways .

Case Study 1: Neuroprotection

A study demonstrated that a benzyloxycarbonyl-protected amino acid derivative exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism involved the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on melanoma cells showed that treatment with related compounds led to increased ceramide accumulation, enhancing sensitivity to chemotherapeutic agents like dacarbazine. This finding highlights the potential of this compound in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound265.31 g/molNeuroprotective, Antitumor
tert-Butyloxycarbonyl-protected amino acidsVariesProtein synthesis
N-Benzyloxycarbonyl-L-serine-betalactoneVariesEnzyme inhibition

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity during the preparation of (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid?

Methodological Answer:

  • Chiral Pool Synthesis : Start with (R)-configured amino acids or intermediates to preserve stereochemistry. For example, methyl (2R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoate (a precursor) can be synthesized using chiral catalysts or enzymes to maintain the R-configuration .
  • Protection/Deprotection : The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). Ensure inert atmospheres to prevent racemization during deprotection (e.g., hydrogenolysis with Pd/C) .
  • Purification : Use chiral HPLC or recrystallization with chiral resolving agents to isolate the enantiomerically pure product.

Basic: Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention time comparisons with standards validate purity .
  • NMR Spectroscopy : Use chiral solvating agents (e.g., Eu(hfc)₃) in ¹H-NMR to split diastereomeric signals. NOESY can confirm spatial arrangements of substituents .
  • X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .

Advanced: How can conflicting NMR data on diastereomeric intermediates be resolved during synthesis?

Methodological Answer:

  • 2D NMR Techniques : COSY and HSQC identify scalar couplings, while NOESY/ROESY correlations clarify spatial proximity of substituents.
  • Solvent Screening : Switch to deuterated DMSO or CDCl₃ to enhance signal separation.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures .

Advanced: What are the challenges in removing the Cbz group without inducing racemization?

Methodological Answer:

  • Hydrogenolysis : Use 10% Pd/C under H₂ at 1 atm in ethanol. Monitor pH (neutral conditions) to prevent acid/base-induced racemization.
  • Alternative Deprotection : Employ TFA/Scavenger systems (e.g., triisopropylsilane) for acid-labile intermediates. Validate enantiopurity post-deprotection via polarimetry .

Basic: What conditions optimize ester hydrolysis of methyl (2R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoate to the carboxylic acid?

Methodological Answer:

  • Basic Hydrolysis : Reflux with 1M NaOH in MeOH/H₂O (3:1) for 6–8 hours. Neutralize with HCl and extract with ethyl acetate.
  • Acid Hydrolysis : Use 6M HCl in dioxane (20°C, 12 hours) for acid-stable intermediates. Monitor by TLC (Rf shift from ~0.8 to ~0.3 in EtOAc/hexane) .

Advanced: How does the 3-methyl group influence the carboxylic acid’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Steric Hindrance : The 3-methyl group reduces accessibility to the carboxylic acid, necessitating activating agents (e.g., DCC/HOBt) for amide bond formation.
  • Microwave Assistance : Enhance reaction rates (e.g., peptide coupling) by using microwave irradiation (50–100°C, 30 min) to overcome steric barriers .

Advanced: Which in vitro models assess biological activity, such as enzyme inhibition?

Methodological Answer:

  • Enzyme Assays : Use purified enzymes (e.g., proteases) with fluorogenic substrates (e.g., AMC-tagged peptides). Measure IC₅₀ via fluorescence quenching.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kd, kon/koff) between the compound and immobilized targets .

Basic: What solvent systems improve aqueous solubility for biological assays?

Methodological Answer:

  • Co-Solvents : Dissolve in DMSO (≤5% v/v) and dilute in PBS (pH 7.4). Adjust pH to 8–9 (using NaHCO₃) to deprotonate the carboxylic acid and enhance solubility.
  • Surfactants : Use Tween-80 (0.1%) for colloidal dispersion in cell culture media .

Advanced: How can molecular docking predict interactions with target proteins?

Methodological Answer:

  • Software Tools : AutoDock Vina or Schrödinger Glide for docking simulations. Parameterize the R-configuration and 3-methyl group in the ligand file.
  • Binding Site Analysis : Identify hydrophobic pockets accommodating the 3-methyl group and hydrogen bonds with the Cbz-protected amine. Validate with MD simulations .

Basic: What impurities are common in synthesis, and how are they addressed?

Methodological Answer:

  • Diastereomers : Arise from incomplete stereocontrol. Remove via chiral chromatography (e.g., Chiralcel OD-H column) .
  • Unreacted Starting Materials : Detect via LC-MS (e.g., m/z 265 for methyl ester precursor) and separate using silica gel chromatography (EtOAc/hexane gradient) .

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